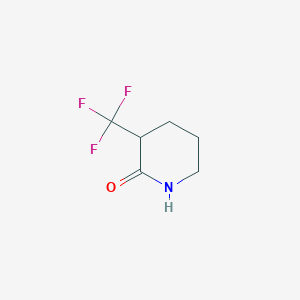

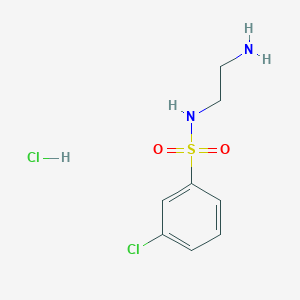

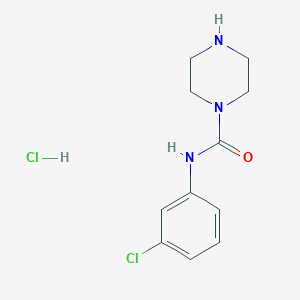

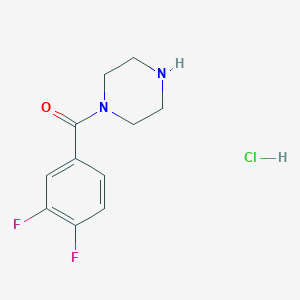

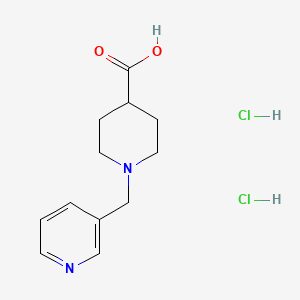

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride

説明

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in the scientific or industrial context may also be described.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed.科学的研究の応用

Antitumor Applications

Sulfonamide-focused libraries, including compounds related to N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, have been evaluated for their antitumor properties. Specific compounds from these libraries have shown potential as cell cycle inhibitors and progressed to clinical trials. They exhibit properties like disrupting tubulin polymerization and causing decreases in the S phase fraction of cancer cell lines. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides based on gene expression changes, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Pro-Apoptotic Effects

Sulfonamide derivatives, including those structurally related to N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes. The activation of apoptotic genes is likely mediated by the activation of p38 and ERK1/2 phosphorylation (Cumaoğlu et al., 2015).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been studied as inhibitors of the zinc enzyme carbonic anhydrase, which is involved in various physiological processes. These inhibitors have shown efficiency against different isozymes of carbonic anhydrase, particularly those playing a critical role in aqueous humor secretion in the eye. This research has implications for the development of antiglaucoma drugs and the understanding of the role of water-soluble moieties in sulfonamide CA inhibitors (Scozzafava et al., 1999).

Safety And Hazards

This involves looking at the compound’s toxicity and potential hazards. It includes studying the compound’s MSDS (Material Safety Data Sheet) and understanding the precautions that need to be taken when handling the compound.

将来の方向性

This could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.

For a specific compound like “N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride”, you would need to consult scientific literature or databases for information. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they may be a good place to start your search. Alternatively, you could consider reaching out to a chemist or a researcher for more information.

特性

IUPAC Name |

N-(2-aminoethyl)-3-chlorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJQGNJUUSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)

![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)

![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)

![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)

![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)

![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)